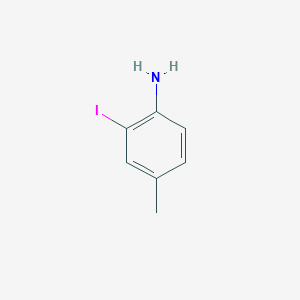

2-Iodo-4-methylaniline

概述

描述

2-Iodo-4-methylaniline is an organic compound with the molecular formula C7H8IN. It is a derivative of aniline, where the hydrogen atoms at the second and fourth positions of the benzene ring are substituted by iodine and methyl groups, respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

准备方法

Synthetic Routes and Reaction Conditions: 2-Iodo-4-methylaniline can be synthesized through several methods. One common approach involves the iodination of 4-methylaniline (p-toluidine). The reaction typically uses iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The process can be summarized as follows:

Nitration of 4-methylaniline: 4-Methylaniline is first nitrated to form 2-nitro-4-methylaniline.

Reduction: The nitro group is then reduced to an amino group, yielding 2-amino-4-methylaniline.

Iodination: Finally, the amino group is iodinated using iodine and an oxidizing agent to produce this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions: 2-Iodo-4-methylaniline undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to an imine or amine.

Complex Formation: It can form complexes with metal ions, which may exhibit fluorescent properties.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Nitro and Nitroso Derivatives: Formed through oxidation reactions.

Amines and Imines: Formed through reduction reactions.

科学研究应用

Organic Synthesis

2-Iodo-4-methylaniline serves as a crucial building block in the synthesis of more complex organic molecules. It is often utilized in the following ways:

- Synthesis of Pharmaceuticals : It is employed in the creation of various pharmaceutical agents due to its ability to undergo electrophilic substitutions and nucleophilic reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .

- Agrochemicals : The compound is also used in synthesizing agrochemicals, contributing to the development of pesticides and herbicides.

Medicinal Chemistry

Research indicates that this compound has potential therapeutic applications:

- Antibacterial and Anticancer Properties : Studies have focused on its derivatives that exhibit antibacterial activity and potential anticancer effects. The compound's interactions with biological targets such as enzymes may modulate their activity, leading to therapeutic outcomes .

- Drug Interaction Studies : Investigations into its inhibition of cytochrome P450 enzymes (CYP1A2 and CYP2C9) have highlighted its significance in pharmacokinetics and drug metabolism.

Material Science

The compound's ability to form fluorescent complexes with metal ions makes it valuable in material science:

- Sensors and Imaging Agents : Its fluorescent properties are harnessed in developing sensors for detecting metal ions and imaging agents for biological applications .

Biological Studies

Research has explored the biological interactions of this compound:

- Cellular Processes : Studies have examined its effects on cellular processes, providing insights into its potential biological roles and mechanisms of action .

Case Study 1: Synthesis of Antibacterial Agents

A study demonstrated the synthesis of novel antibacterial agents using this compound as a precursor. The derivatives showed promising activity against various bacterial strains, indicating potential for further development into therapeutic agents.

Case Study 2: Fluorescent Sensor Development

Research focused on developing a fluorescent sensor based on this compound for detecting heavy metal ions in environmental samples. The sensor exhibited high sensitivity and selectivity, showcasing the compound's utility in environmental monitoring.

作用机制

The mechanism of action of 2-iodo-4-methylaniline depends on its specific application:

In Organic Synthesis: It acts as a nucleophile or electrophile in various substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

In Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

相似化合物的比较

2-Iodoaniline: Similar structure but lacks the methyl group at the fourth position.

4-Iodoaniline: Iodine substitution at the fourth position instead of the second.

2-Bromo-4-methylaniline: Bromine substitution instead of iodine.

Uniqueness:

Reactivity: The presence of both iodine and methyl groups in 2-iodo-4-methylaniline provides unique reactivity patterns, making it a versatile intermediate in organic synthesis.

Applications: Its ability to form fluorescent complexes and its potential therapeutic properties distinguish it from other similar compounds

生物活性

2-Iodo-4-methylaniline (C7H8IN), an aromatic organic compound, has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and associated research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the second position and a methyl group at the fourth position of the benzene ring. This configuration enhances its reactivity, making it a versatile intermediate in organic synthesis. The compound can participate in various chemical reactions due to its reactive amine group (-NH2) and iodine substituent (-I) .

The biological activity of this compound is primarily attributed to its interactions with biological molecules. It has been studied for its potential effects on cellular processes, including:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits antitumor properties, potentially through the modulation of enzyme activities involved in cancer progression .

- Anticonvulsant Properties : Research indicates that this compound may possess anticonvulsant effects, although further investigation is required to elucidate the underlying mechanisms .

- Interactions with Biological Targets : The compound may interact with specific enzymes or receptors, influencing their activity and leading to therapeutic effects. Its ability to form complexes with metal ions also suggests potential applications in sensor development .

Research Findings

Several studies have investigated the biological activity of this compound:

- Antitumor Studies : In vitro experiments have demonstrated that this compound inhibits the proliferation of certain cancer cell lines. The exact mechanism remains under investigation, but it is believed to involve apoptosis induction and cell cycle arrest .

- Toxicological Assessments : Toxicity studies have been conducted to evaluate the safety profile of this compound. Reports indicate that while there are some marginal effects observed in animal studies, these are not clearly adverse and may not translate to human toxicity .

- Synthesis and Application : The compound serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique reactivity patterns allow for diverse functionalization, making it valuable in medicinal chemistry .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as a chemotherapeutic agent.

Case Study 2: Anticonvulsant Effects

Another investigation focused on the anticonvulsant properties of this compound using animal models. The findings revealed that treatment with this compound reduced seizure frequency, indicating promise for further development as an anticonvulsant medication.

Comparative Analysis

To highlight the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Iodoaniline | Iodine at position 2; no methyl group | Limited biological activity |

| 4-Iodoaniline | Iodine at position 4; no methyl group | Antimicrobial properties |

| 2-Bromo-4-methylaniline | Bromine instead of iodine | Moderate cytotoxicity |

| This compound | Iodine at position 2; methyl at position 4 | Antitumor, anticonvulsant |

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Iodo-4-methylaniline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via iodination of 4-methylaniline using iodine monochloride (ICl) or directed ortho-metalation strategies. Optimizing stoichiometry (e.g., iodine equivalence) and temperature (0–5°C for controlled reactivity) minimizes byproducts like diiodinated species. Post-synthesis, quenching with sodium thiosulfate removes excess iodine .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Yield improvements (70–85%) are achieved under inert atmospheres to prevent oxidation .

Q. How can researchers purify this compound, and what solvents are optimal for recrystallization?

- Methodology : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate 9:1) removes polar impurities. Recrystallization in ethanol-water mixtures (3:1 v/v) at 4°C yields high-purity crystals (mp 34–37°C). Solubility data (0.5 g/L in cold ethanol) guides solvent selection .

Q. What safety protocols are critical when handling this compound?

- Guidelines : Use PPE (nitrile gloves, EN166-certified goggles) and work in a fume hood. Store at 2–8°C in amber glass under nitrogen to prevent decomposition. In case of inhalation, administer oxygen and seek medical aid immediately. Rinse exposed skin with copious water .

Advanced Research Questions

Q. How does X-ray crystallography elucidate the structural features of this compound?

- Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) reveals planar geometry with C-I and C-N bonds aligning in the aromatic plane. Key metrics: R factor = 0.045, wR = 0.151, confirming minimal residual electron density errors. Intermolecular N–H⋯N hydrogen bonds (2.89 Å) stabilize crystal packing along the a-axis .

Q. What role do hydrogen-bonding interactions play in the material properties of this compound?

- Analysis : The N–H⋯N network (angle: 158°) facilitates layered stacking, influencing thermal stability (decomposition >200°C) and solubility. Computational modeling (DFT at B3LYP/6-311+G(d,p)) correlates hydrogen bond strength with melting point variations in analogs like 4-Iodo-2,6-dimethylaniline (mp 61–63°C) .

Q. How can researchers resolve discrepancies in reported thermodynamic data (e.g., melting points) for iodinated anilines?

- Approach : Compare purity levels (e.g., 95% vs. 98% purity) and crystallization solvents. For this compound, mp 34–37°C vs. 4-Iodoaniline (mp 61–63°C ) reflects steric and electronic effects. Use DSC (heating rate 10°C/min) to validate phase transitions .

Q. What strategies optimize the stability of this compound in air-sensitive reactions?

- Recommendations : Store under argon at -20°C to suppress iododeamination. Conduct reactions in anhydrous DMF or THF with molecular sieves (4Å). Monitor degradation via HPLC (C18 column, acetonitrile:H2O 70:30) for iodobenzene byproducts .

Q. How does this compound serve as a precursor in cross-coupling reactions?

- Applications : Suzuki-Miyaura coupling with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C) yields biaryl derivatives. Competence in Buchwald-Hartwig amination (e.g., with morpholine) highlights its utility in C–N bond formation .

Q. What analytical techniques are essential for characterizing this compound?

- Techniques :

- NMR : ¹H NMR (CDCl₃, 400 MHz): δ 7.25 (d, J=8.4 Hz, 1H, ArH), 6.55 (s, 1H, ArH), 2.31 (s, 3H, CH₃).

- IR : N-H stretch at 3350 cm⁻¹; C-I stretch at 560 cm⁻¹ .

- MS : ESI+ m/z 234.05 [M+H]⁺ .

Q. How do substituent effects (e.g., methyl vs. methoxy groups) alter the reactivity of iodinated anilines?

属性

IUPAC Name |

2-iodo-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN/c1-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJTUKWIQLKKRHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377244 | |

| Record name | 2-iodo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29289-13-2 | |

| Record name | 2-Iodo-4-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29289-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-iodo-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。